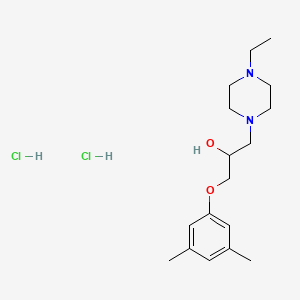
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathways that are activated by dopamine. This leads to a decrease in the activity of dopaminergic neurons and a decrease in the release of dopamine.
Biochemical and Physiological Effects
The blockade of dopamine D2 receptors by 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several biochemical and physiological effects. It leads to a decrease in the release of dopamine, which in turn leads to a decrease in the activity of dopaminergic neurons. This can result in a decrease in the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to decrease the activity of the nigrostriatal dopamine system, which is involved in motor control.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for the specific targeting of this receptor. It has also been shown to have good pharmacokinetic properties, which allows for easy administration and dosing. However, there are also some limitations to the use of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments. It has a relatively short half-life, which can limit its duration of action. It is also a relatively expensive compound, which can limit its availability for some researchers.
Future Directions
There are several future directions for the use of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in scientific research. One area of interest is the role of dopamine in addiction and other psychiatric disorders. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the effects of dopamine on these disorders and to develop new treatments. Another area of interest is the role of dopamine in learning and memory. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the effects of dopamine on these processes and to develop new therapies for cognitive disorders. Finally, 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could be used to investigate the role of dopamine in other physiological processes, such as metabolism and immune function.
Synthesis Methods
The synthesis of 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps. The starting material is 3,5-dimethylphenol, which is reacted with 1-chloro-2-propanol in the presence of a base to form 1-(3,5-dimethylphenoxy)-2-propanol. This intermediate is then reacted with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent to form 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol. Finally, the dihydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
Scientific Research Applications
1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, Parkinson's disease, and other neurological disorders. 1-(3,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been used to study the effects of dopamine on learning and memory, reward processing, and motor control.
properties
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-4-18-5-7-19(8-6-18)12-16(20)13-21-17-10-14(2)9-15(3)11-17;;/h9-11,16,20H,4-8,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMNXLXASZUNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)